
TETRAAMMINEPLATINUM(II) TETRACHLORO-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis and Structure
- Ti3+ self-doped titanium–zinc hybrid oxides with varied phase compositions and morphologies have been synthesized using Zn powder as both reductant and Zn source, revealing the influence of Ti/Zn molar ratios and preparation processes on the structural and morphological characteristics of the products (Fu et al., 2015).
- Studies in the ZnO-TiO2 system disclosed the formation of compounds like Zn2TiO4 and ZnTiO3, providing insights into compound formation and crystal structure (Bartram & Slepetys, 1961).
Chemical Reactions and Properties
- The synthesis of ZnO nanorod doped titanium dioxide nanosheets demonstrated not only the methodological advancements but also the biocompatibility of these materials, highlighting their semiconductor properties without toxicity at certain concentrations (Rajendran et al., 2018).
- Comparison of photocatalytic properties between ZnO and TiO2 has shown that ZnO exhibits lower efficiency compared to TiO2 under specific conditions, pointing towards the critical factors affecting the performance of these materials in photocatalytic applications (Bica & Melo, 2020).
Wissenschaftliche Forschungsanwendungen
- Electronic Crystal Spectra Research
- Application : This research aimed to obtain and interpret the polarized crystal spectra for tetraammineplatinum(II) tetrachloroplatinate(II), commonly called Magnus Green salt .
- Methods : The document did not provide specific methods or experimental procedures .
- Results : The document did not provide specific results or outcomes .
-
Semiconductors, Catalysis, Mixed Oxidation State Studies, and Electron Conductivity
- Application : Tetraammineplatinum(II) Tetrachloroplatinate(II) reacts with creatinine to form various complexes such as [Pt4(creat)2Cl14]7- and [Pt4(creat)6]2- with applications in semiconductors, catalysis, mixed oxidation state studies, and electron conductivity .
- Methods : The specific methods of application or experimental procedures were not provided .
- Results : The document did not provide specific results or outcomes .
-
Biodegradable Materials Research
- Application : Researchers at UC San Diego have developed biodegradable TPU embedded with bacterial spores that aid in decomposition . Tetraammineplatinum(II) Tetrachloroplatinate(II) is used in this research .
- Methods : The specific methods of application or experimental procedures were not provided .
- Results : The document did not provide specific results or outcomes .
-
Semiconductors, Catalysis, Mixed Oxidation State Studies, and Electron Conductivity
- Application : Tetraammineplatinum(II) Tetrachloroplatinate(II) reacts with creatinine to form various complexes such as [Pt4(creat)2Cl14]7- and [Pt4(creat)6]2- with applications in semiconductors, catalysis, mixed oxidation state studies, and electron conductivity .
- Methods : The specific methods of application or experimental procedures were not provided .
- Results : The document did not provide specific results or outcomes .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
13820-46-7 |
|---|---|
Produktname |
TETRAAMMINEPLATINUM(II) TETRACHLORO- |
Molekularformel |
Cl8H12N4Pt3 |
Molekulargewicht |
936.98008 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



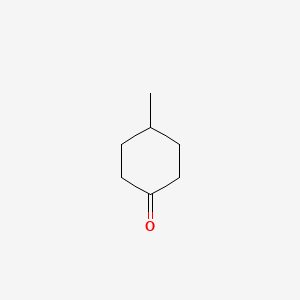
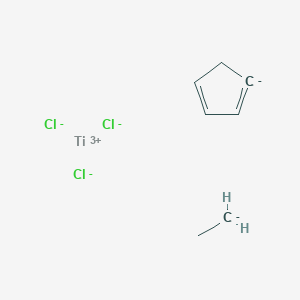
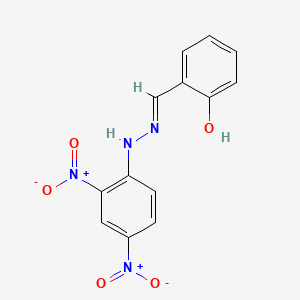
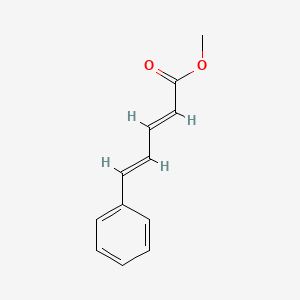

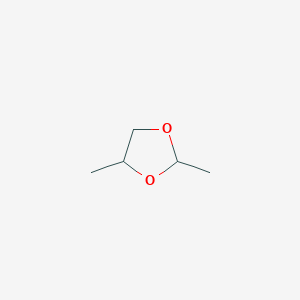
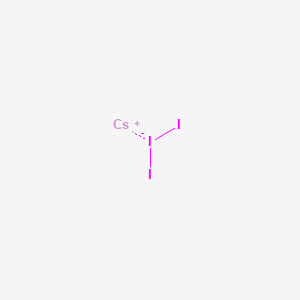
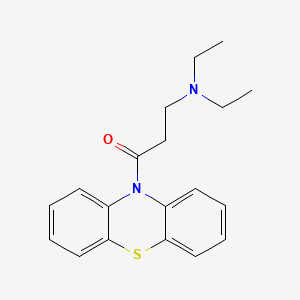
![(1S,2R,3R,4S,5S,6S,8S,9S,10R,13R,16S,17R)-11-ethyl-6,16-dimethoxy-13-methyl-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B1143422.png)